molecular formula C14H15N3S B13908011 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole CAS No. 1349718-51-9

3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole

Cat. No.: B13908011
CAS No.: 1349718-51-9
M. Wt: 257.36 g/mol
InChI Key: WPKLMADAQPOHJU-UHFFFAOYSA-N
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Description

3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isobutyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiophosgene under controlled conditions to introduce the isothiocyanato group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the isobutyl and isothiocyanato groups .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound effective against certain pathogens or cancer cells .

Comparison with Similar Compounds

Uniqueness: The combination of isobutyl and isothiocyanato groups in 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity distinguish it from other similar compounds .

Properties

CAS No.

1349718-51-9

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

5-isothiocyanato-3-(2-methylpropyl)-1-phenylpyrazole

InChI

InChI=1S/C14H15N3S/c1-11(2)8-12-9-14(15-10-18)17(16-12)13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3

InChI Key

WPKLMADAQPOHJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)N=C=S)C2=CC=CC=C2

Origin of Product

United States

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